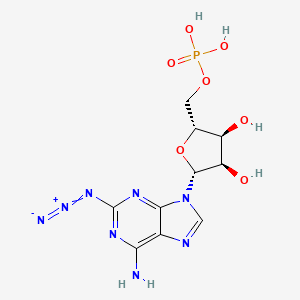
2-Azidoadenosine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azidoadenosine 5'-monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H13N8O7P and its molecular weight is 388.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolabeling and Affinity Labeling
One of the primary applications of 2-Azido-AMP is its use as a photolabeling agent in enzyme studies. The azido group can be activated by UV light, allowing the compound to covalently bond with nearby proteins, facilitating the identification of binding sites and interactions within enzymes.
- Case Study : Research has demonstrated that 2-Azido-AMP can effectively label adenylyl cyclase, an enzyme critical in cellular signaling pathways. This labeling allows for the study of enzyme dynamics and regulation under physiological conditions .
Inhibition of Platelet Aggregation
2-Azido-AMP has been shown to exhibit significant effects on platelet function, particularly in inhibiting aggregation. This property makes it a valuable tool in studying blood coagulation processes and potential therapeutic interventions for thrombotic disorders.
- Research Findings : Studies indicate that 2-Azido-AMP acts as a competitive inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation. Its potency is comparable to that of other nucleotides, suggesting it could be developed into a therapeutic agent for managing conditions like stroke or heart attack .
Prodrug Development
The compound is being explored as a prodrug for delivering therapeutic nucleotides more effectively within cells. Prodrugs are designed to enhance the bioavailability and efficacy of active drugs by modifying their chemical structure.
- Application in Cancer Therapy : Recent patents have highlighted the potential of purine nucleoside monophosphate prodrugs, including derivatives of 2-Azido-AMP, for treating various cancers and viral infections. These compounds can be selectively activated within tumor cells, minimizing systemic toxicity .
Molecular Biology Research
In molecular biology, 2-Azido-AMP serves as a valuable tool for studying RNA and DNA interactions. Its ability to incorporate into nucleic acids allows researchers to investigate mechanisms of gene expression and regulation.
- Experimental Use : The incorporation of 2-Azido-AMP into RNA transcripts has been utilized to map RNA-protein interactions, providing insights into RNA function and stability under different cellular conditions .
Drug Discovery and Development
The unique properties of 2-Azido-AMP make it an attractive candidate in drug discovery pipelines, particularly for developing new classes of therapeutics targeting nucleotide-binding proteins.
- Innovative Approaches : Researchers are utilizing high-throughput screening methods with 2-Azido-AMP to identify novel inhibitors of key enzymes involved in metabolic pathways relevant to cancer and infectious diseases .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
64020-54-8 |
|---|---|
Molekularformel |
C10H13N8O7P |
Molekulargewicht |
388.23 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N8O7P/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
JUAREKJKYLGESK-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-])N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-])N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-])N |
Synonyme |
2-azido-AMP 2-azidoadenosine 5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















